molecular formula C12H20Cl2N2O2 B8133293 2-Methoxy-6-(piperazin-1-ylmethyl)phenol 2HCl

2-Methoxy-6-(piperazin-1-ylmethyl)phenol 2HCl

Cat. No.: B8133293
M. Wt: 295.20 g/mol
InChI Key: PBFOVEKLAQRPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(piperazin-1-ylmethyl)phenol 2HCl is a chemical compound that belongs to the class of phenols and piperazines It is characterized by the presence of a methoxy group at the second position and a piperazin-1-ylmethyl group at the sixth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol typically involves the reaction of 2-methoxyphenol with piperazine in the presence of a suitable catalyst. One common method involves the use of formaldehyde as a linking agent to form the piperazin-1-ylmethyl group. The reaction is usually carried out under basic conditions, such as in the presence of sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-(piperazin-1-ylmethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The piperazine moiety can interact with various receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(morpholin-1-ylmethyl)phenol
  • 2-Methoxy-6-(pyrrolidin-1-ylmethyl)phenol
  • 2-Methoxy-6-(piperidin-1-ylmethyl)phenol

Uniqueness

2-Methoxy-6-(piperazin-1-ylmethyl)phenol is unique due to the presence of the piperazine ring, which imparts specific biological activities and chemical properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methoxy-6-(piperazin-1-ylmethyl)phenol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.2ClH/c1-16-11-4-2-3-10(12(11)15)9-14-7-5-13-6-8-14;;/h2-4,13,15H,5-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFOVEKLAQRPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.